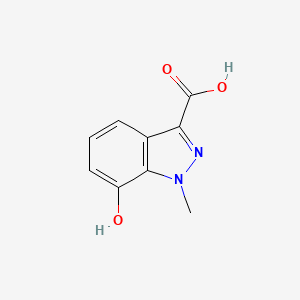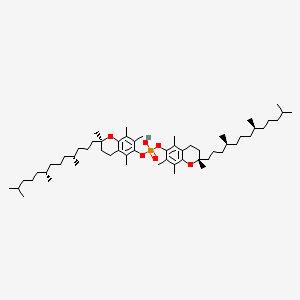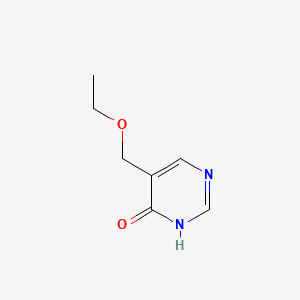
4(3H)-Pyrimidinone, 5-(ethoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4(3H)-Pyrimidinone, 5-(ethoxymethyl)-” is a chemical compound with the molecular formula C8H13N3O . It is a derivative of pyrimidinone, a class of compounds that have been extensively studied and used in certain specific biological activities .
Synthesis Analysis
The synthesis of pyrimidinone derivatives has been a subject of research in many studies . For instance, a study reported the development of a tertiary amine-containing β-turn peptide that catalyzes the atroposelective bromination of pharmaceutically relevant 3-arylquinazolin-4(3H)-ones (quinazolinones) with high levels of enantioinduction over a broad substrate scope .Molecular Structure Analysis
The molecular structure of “4(3H)-Pyrimidinone, 5-(ethoxymethyl)-” can be analyzed using various techniques such as FT-IR, SEM, TG-DTG, and N2 adsorption isotherm techniques . The structure of the free catalyst and the peptide–substrate complex were explored using X-ray crystallography and 2D-NOESY experiments .Chemical Reactions Analysis
The chemical reactions involving “4(3H)-Pyrimidinone, 5-(ethoxymethyl)-” have been studied in the context of its synthesis . For example, a study reported an unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “4(3H)-Pyrimidinone, 5-(ethoxymethyl)-” can be determined using various techniques. For instance, a study reported the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties of a related compound .科学的研究の応用
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to 4(3H)-Pyrimidinone derivatives, serves as a key precursor in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Recent advancements highlight the use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, for the development of pyranopyrimidine scaffolds. Such catalysts facilitate one-pot multicomponent reactions, underlining the importance of these compounds in creating lead molecules for further research and application in drug development (Parmar, Vala, & Patel, 2023).
Biological Activities and SAR of Pyrimidines
Pyrimidine derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Structural modifications on the pyrimidine nucleus have been shown to significantly impact these biological activities, suggesting the potential for developing new therapeutic agents based on these compounds. This highlights the relevance of pyrimidine derivatives, including 4(3H)-Pyrimidinone, 5-(ethoxymethyl)-, in the design and synthesis of novel drugs with minimized toxicity (Rashid et al., 2021).
Sustainable Chemistry and Material Science
One derivative of interest, 5-Hydroxymethylfurfural (HMF), which can be related to the broader class of compounds including 4(3H)-Pyrimidinone, 5-(ethoxymethyl)-, is highlighted for its potential as a sustainable alternative to non-renewable hydrocarbon sources. The synthesis of HMF from plant biomass and its applications in producing polymers, fuels, and various chemicals underscore the role of such derivatives in advancing green chemistry and material science. This application is indicative of the shift towards utilizing biomass and environmentally friendly processes in chemical manufacturing (Chernyshev, Kravchenko, & Ananikov, 2017).
特性
IUPAC Name |
5-(ethoxymethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-4-6-3-8-5-9-7(6)10/h3,5H,2,4H2,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRWIOYGAAZKJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN=CNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
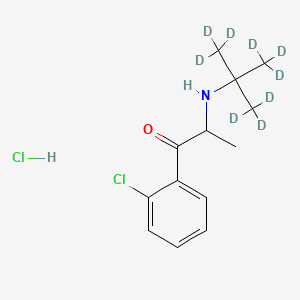
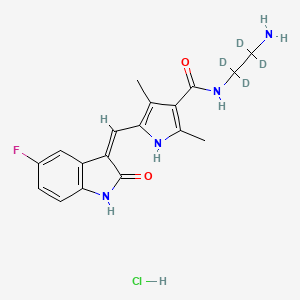


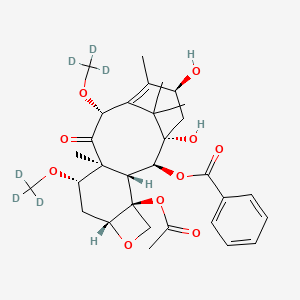
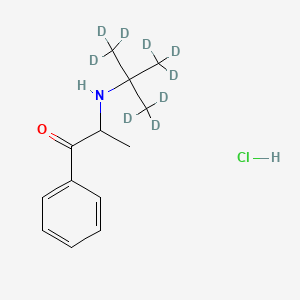
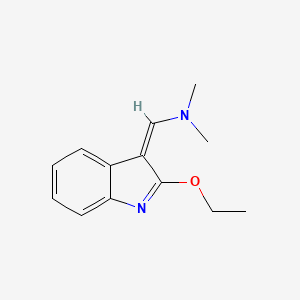
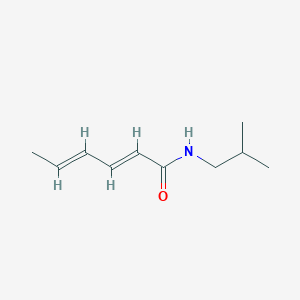

![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)
